Cas no 1804398-85-3 (3,5-Bis(trifluoromethyl)-2-hydroxybenzamide)

3,5-Bis(trifluoromethyl)-2-hydroxybenzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide
-
- インチ: 1S/C9H5F6NO2/c10-8(11,12)3-1-4(7(16)18)6(17)5(2-3)9(13,14)15/h1-2,17H,(H2,16,18)
- InChIKey: WUEAXBNSJASPPH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C(N)=O)C=1O)(F)F
計算された属性
- 精确分子量: 273.02244737 g/mol
- 同位素质量: 273.02244737 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 63.3
- 分子量: 273.13
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003179-1g |
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide |
1804398-85-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3,5-Bis(trifluoromethyl)-2-hydroxybenzamideに関する追加情報
Introduction to 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide (CAS No. 1804398-85-3)
3,5-Bis(trifluoromethyl)-2-hydroxybenzamide, identified by its Chemical Abstracts Service (CAS) number 1804398-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of multiple trifluoromethyl (-CF₃) groups and a hydroxy (-OH) substituent at the 2-position of the benzene ring imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The structural features of 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide contribute to its potential as an intermediate in the synthesis of biologically active molecules. The trifluoromethyl groups are known to enhance metabolic stability and binding affinity, while the hydroxybenzamide core is a common scaffold in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Recent studies have highlighted the utility of trifluoromethylated aromatic compounds in developing novel therapeutic agents, particularly in oncology and anti-inflammatory treatments.
In contemporary pharmaceutical research, 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide has been explored for its potential role in modulating enzyme activity. For instance, modifications of the benzamide moiety have been shown to influence the catalytic properties of proteases and kinases, which are key targets in cancer therapy. The electron-withdrawing nature of the trifluoromethyl groups can enhance the potency of drug candidates by improving their binding interactions with protein targets. Additionally, the hydroxy group provides a site for further functionalization, allowing chemists to tailor the compound’s pharmacokinetic profile.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. The combination of electronic and steric effects from the substituents makes it a versatile building block for designing molecules with enhanced selectivity and reduced toxicity. Such properties are critical for developing next-generation drugs that address unmet medical needs.
The synthesis of 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to introduce the trifluoromethyl groups efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore its importance as a precursor in drug development pipelines.
From a medicinal chemistry perspective, 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers can gain insights into how different functional groups influence biological activity. Such studies are essential for optimizing drug candidates before they enter clinical trials. The compound’s unique structural features also make it an attractive candidate for developing probes in biochemical assays, helping researchers unravel complex biological pathways.
The pharmacological potential of 3,5-Bis(trifluoromethyl)-2-hydroxybenzamide extends beyond traditional small-molecule drugs. Its ability to interact with biological targets suggests applications in targeted therapy and personalized medicine. For example, derivatives of this compound could be designed to selectively inhibit overactive enzymes in specific disease states, minimizing side effects associated with broad-spectrum inhibitors. This level of specificity is increasingly sought after in modern drug design.
In conclusion,3,5-Bis(trifluoromethyl)-2-hydroxybenzamide (CAS No. 1804398-85-3) represents a fascinating compound with significant pharmaceutical promise. Its unique structural features and demonstrated utility in biochemical research position it as a key player in ongoing efforts to develop innovative therapeutic agents. As research continues to uncover new applications for this molecule,3,5-Bis(trifluoromethyl)-2-hydroxybenzamide is likely to remain at the forefront of medicinal chemistry investigations.
1804398-85-3 (3,5-Bis(trifluoromethyl)-2-hydroxybenzamide) Related Products
- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1086026-31-4(Dehydro Ivabradine)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)




